molecular formula C6H15NS B6247042 diethyl[(methylsulfanyl)methyl]amine CAS No. 61940-56-5

diethyl[(methylsulfanyl)methyl]amine

Cat. No.: B6247042
CAS No.: 61940-56-5
M. Wt: 133.26 g/mol
InChI Key: OFKMJTXGZQSFBT-UHFFFAOYSA-N
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Description

Diethyl[(methylsulfanyl)methyl]amine is an organic compound that features a sulfur atom bonded to a methyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl[(methylsulfanyl)methyl]amine can be synthesized through several methods. One common approach involves the reaction of diethylamine with methylthiomethyl chloride under basic conditions. The reaction typically proceeds as follows:

    Reactants: Diethylamine and methylthiomethyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The reactants are mixed in an appropriate solvent, such as dichloromethane or toluene, and stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl[(methylsulfanyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfur group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Compounds with the sulfur group removed.

    Substitution: Varied products based on the nucleophile used.

Scientific Research Applications

Diethyl[(methylsulfanyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug design and development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of diethyl[(methylsulfanyl)methyl]amine involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions, influencing enzyme activity and protein function. The amine group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    Diethylamine: Lacks the sulfur group, making it less versatile in certain chemical reactions.

    Methylthiomethyl chloride: Contains the sulfur group but lacks the amine functionality, limiting its applications.

    Sulfenamides: Compounds with similar sulfur-nitrogen bonds but different substituents, offering varied reactivity and applications.

Uniqueness

Diethyl[(methylsulfanyl)methyl]amine is unique due to the presence of both the sulfur and amine groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of applications and makes it a valuable compound in research and industry.

Properties

CAS No.

61940-56-5

Molecular Formula

C6H15NS

Molecular Weight

133.26 g/mol

IUPAC Name

N-ethyl-N-(methylsulfanylmethyl)ethanamine

InChI

InChI=1S/C6H15NS/c1-4-7(5-2)6-8-3/h4-6H2,1-3H3

InChI Key

OFKMJTXGZQSFBT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CSC

Purity

95

Origin of Product

United States

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